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Compound of Interest

Compound Name: 5-bromo-N-ethylpyridin-2-amine

Cat. No.: B1292053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the novel compound 5-bromo-N-ethylpyridin-2-amine. This document details plausible

synthetic routes, experimental protocols, and in-depth characterization data, presented in a

format tailored for researchers and professionals in the field of drug development and organic

synthesis.

Introduction
5-bromo-N-ethylpyridin-2-amine is a halogenated and N-alkylated aminopyridine derivative.

Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a

wide range of biologically active molecules. The presence of a bromine atom offers a versatile

handle for further functionalization through various cross-coupling reactions, making it a

valuable intermediate for the synthesis of compound libraries. The N-ethyl group can influence

the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide outlines two robust methods for the synthesis of this compound and provides a

thorough analysis of its structural and physicochemical properties.

Synthesis of 5-bromo-N-ethylpyridin-2-amine
Two primary synthetic strategies are proposed for the preparation of 5-bromo-N-ethylpyridin-
2-amine: Reductive Amination and Buchwald-Hartwig Amination. Both methods start from the

commercially available 2-amino-5-bromopyridine.
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Method 1: Reductive Amination
Reductive amination offers a straightforward approach to N-alkylation by reacting a primary

amine with an aldehyde to form an imine, which is subsequently reduced in situ to the desired

secondary amine. This one-pot procedure is often favored for its operational simplicity and the

use of mild reducing agents.

Reaction Scheme:

Experimental Protocol:

Materials:

2-amino-5-bromopyridine (1.0 eq)

Acetaldehyde (1.5 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Dichloroethane (DCE) or Tetrahydrofuran (THF)

Acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 2-amino-5-bromopyridine (1.0 eq) in dichloroethane, add acetaldehyde

(1.5 eq) and a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-
bromo-N-ethylpyridin-2-amine.

Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the formation of C-N bonds. This method is particularly useful for coupling amines with aryl

halides and offers a broad substrate scope.

Reaction Scheme:

Experimental Protocol:

Materials:

2-amino-5-bromopyridine (1.0 eq)

Ethyl iodide or ethyl tosylate (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

Xantphos (4 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 eq)

Anhydrous toluene or dioxane

Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-amino-

5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and

Xantphos (4 mol%).

Add anhydrous toluene or dioxane, followed by the ethylating agent (ethyl iodide or ethyl

tosylate, 1.2 eq).

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as

monitored by TLC or LC-MS.

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst.

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography to yield the final product.

Characterization Data
The structural confirmation and purity assessment of the synthesized 5-bromo-N-ethylpyridin-
2-amine would be performed using a combination of spectroscopic techniques and physical

property measurements. Below is a summary of the expected and predicted data.
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Property Data

Molecular Formula C₇H₉BrN₂

Molecular Weight 201.07 g/mol

Appearance
Expected to be an off-white to pale yellow solid

or oil.

Melting Point

Not experimentally determined. Estimated to be

in the range of 30-60 °C based on similar N-

alkylated aminopyridines.

Solubility

Expected to be soluble in common organic

solvents such as methanol, ethanol,

dichloromethane, and ethyl acetate.

¹H NMR (400 MHz, CDCl₃)

Predicted: δ 8.0-8.2 (d, 1H, H6), 7.3-7.5 (dd, 1H,

H4), 6.4-6.6 (d, 1H, H3), 4.8-5.2 (br s, 1H, NH),

3.2-3.4 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃) ppm.

¹³C NMR (100 MHz, CDCl₃)

Predicted: δ 158-160 (C2), 148-150 (C6), 140-

142 (C4), 110-112 (C3), 105-107 (C5), 38-40

(CH₂), 14-16 (CH₃) ppm.

Mass Spectrometry (ESI-MS)
Predicted m/z: 201.0022 [M+H]⁺, 222.9841

[M+Na]⁺.[1]

Infrared (IR) Spectroscopy

Expected Peaks (cm⁻¹): 3300-3400 (N-H

stretch), 2900-3000 (C-H stretch), 1600-1650

(C=C stretch, aromatic), 1200-1300 (C-N

stretch).

Experimental Workflows and Diagrams
Synthesis Workflow via Reductive Amination
The following diagram illustrates the key steps in the synthesis of 5-bromo-N-ethylpyridin-2-
amine using the reductive amination protocol.
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Start:
2-amino-5-bromopyridine

Acetaldehyde

Reaction Vessel:
Dichloroethane

Acetic Acid (cat.)

Imine Formation
(Stir at RT, 1-2h)

Reduction:
Add NaBH(OAc)₃

(Stir at RT)

Aqueous Workup:
Quench with NaHCO₃

Extract with EtOAc

Purification:
Flash Column

Chromatography

Final Product:
5-bromo-N-ethylpyridin-2-amine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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